molecular formula C6H6F2N2O B1414980 3-(Difluoromethoxy)pyridin-2-amine CAS No. 947249-14-1

3-(Difluoromethoxy)pyridin-2-amine

Cat. No. B1414980
M. Wt: 160.12 g/mol
InChI Key: URJOUYRTHKWERB-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)pyridin-2-amine is a chemical compound with the CAS Number: 947249-14-1 . It has a molecular weight of 160.12 and its IUPAC name is 3-(difluoromethoxy)-2-pyridinamine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of 3-(Difluoromethoxy)pyridin-2-amine is represented by the linear formula C6H6F2N2O . The InChI code for this compound is 1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10) .


Physical And Chemical Properties Analysis

3-(Difluoromethoxy)pyridin-2-amine is a solid substance . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Agrochemical Industry

  • Summary of the Application: Trifluoromethylpyridine (TFMP) derivatives, which include “3-(Difluoromethoxy)pyridin-2-amine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes: The use of these compounds has led to effective pest control, contributing to increased crop yields .

Pharmaceutical Industry

  • Summary of the Application: Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes: The development and approval of these drugs suggest that they have passed rigorous testing and have proven to be effective in their respective applications .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, skin and eye contact, and ingestion . In case of exposure, the affected person should be moved to fresh air, rinse skin or eyes with water, and seek medical attention if necessary .

Future Directions

While specific future directions for 3-(Difluoromethoxy)pyridin-2-amine are not available, there is a general interest in the development of fluorinated organic chemicals, particularly in the crop protection and pharmaceutical industries . The unique properties of fluorine and fluorine-containing moieties have led to many advances in these fields .

properties

IUPAC Name

3-(difluoromethoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O/c7-6(8)11-4-2-1-3-10-5(4)9/h1-3,6H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJOUYRTHKWERB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651881
Record name 3-(Difluoromethoxy)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Difluoromethoxy)pyridin-2-amine

CAS RN

947249-14-1
Record name 3-(Difluoromethoxy)-2-pyridinamine
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URL https://commonchemistry.cas.org/detail?cas_rn=947249-14-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethoxy)pyridin-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID70651881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethoxy)pyridin-2-amine
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Synthesis routes and methods I

Procedure details

To a steel bomb were charged with 2-methoxyethanol (20 ml), 2-bromo-3-(difluoromethoxy)pyridine (1.95 g, 8.7 mmol), conc. aqueous NH4OH (28-30%, 5 ml, 79 mmol) and Cu2O (0.25 g, 1.7 mmol). The reaction mixture was heated at 100° C. for 23 h, then cooled to 0° C., and partitioned between mixture of EtOAc/aq. 3 N NaOH/H2O (40 ml/10 ml/30 ml). The organic phase layer was collected, washed with saturated aqueous NaHCO3 solution (30 ml), brine (40 ml), dried (Na2SO4), and concentrated to produce 1.12 g of 3-(difluoromethoxy)pyridin-2-amine which was carried forward without further purification:
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

[step 2] 3-(Difluoromethoxy)-2-nitropyridine (450 mg, 2.37 mmol) obtained in step 1 was dissolved in ethanol (2 mL)-acetic acid (2 mL), reduced iron (397 mg, 7.10 mmol) was added, and the mixture was stirred at 100° C. overnight. Since the starting material did not disappear, reduced iron (397 mg, 7.10 mmol) was added, and the mixture was further stirred at 100° C. overnight. The mixture was filtered through celite, and the filtrate was concentrated under reduced pressure. To the obtained residue was added saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted 3 times with ethyl acetate. The combined organic layers were dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography (chloroform/methanol=9/1 v/v) to give 3-(difluoromethoxy)pyridin-2-amine (250 mg, 66%).
Quantity
450 mg
Type
reactant
Reaction Step One
[Compound]
Name
reduced iron
Quantity
397 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
397 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 3-(difluoromethoxy)-2-nitropyridine (5 g, 2.63 mmol) and ammonium chloride (4.22 g, 78.9 mmol) in ethanol (40 mL) and water (30 mL) was added iron powder (7.34 g, 131.51 mmol). The reaction mixture was heated to 90° C. for 1 h. After cooling down the reaction mixture was filtered and the solid was washed with ethyl acetate. The mother liquid was concentrated to dryness in vacuo. The residue was diluted with water and extracted with ethyl acetate (3×70 mL). The combined organic layers were dried over sodium sulfate and concentrated to dryness in vacuo affording 3-(difluoromethoxy)pyridin-2-amine (2.3 g, 55%). The residue was used in next step directly without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.90 (dd, J1=4.8 Hz, J2=1.6 Hz, 1H), 7.28 (dd, J1=8.0 Hz, J2=0.8 Hz, 1H), 7.07 (t, J=74.0 Hz, 1H), 6.53 (dd, J1=8.0 Hz, J2=0.8 Hz, 1H), 6.01 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.34 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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